5-Fluoro-1-(b-L-ribofuranosyl)-uracil
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Overview
Description
5-Fluoro-1-(b-L-ribofuranosyl)-uracil is a fluorinated pyrimidine nucleoside analog. This compound is known for its significant role in medicinal chemistry, particularly in the development of antiviral and anticancer agents .
Preparation Methods
The synthesis of 5-Fluoro-1-(b-L-ribofuranosyl)-uracil involves multiple steps. One common method includes the fluorination of uracil derivatives followed by glycosylation with a protected sugar moiety. The reaction conditions typically involve the use of strong acids or bases and high temperatures to facilitate the formation of the desired product . Industrial production methods often employ similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
5-Fluoro-1-(b-L-ribofuranosyl)-uracil undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-Fluoro-1-(b-L-ribofuranosyl)-uracil has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study nucleic acid interactions and enzyme mechanisms.
Industry: It is used in the production of pharmaceuticals and as a research tool in drug discovery.
Mechanism of Action
The mechanism of action of 5-Fluoro-1-(b-L-ribofuranosyl)-uracil involves its incorporation into nucleic acids, leading to the inhibition of DNA and RNA synthesis. This compound targets viral polymerases and cellular enzymes, disrupting the replication process of viruses and the proliferation of cancer cells .
Comparison with Similar Compounds
5-Fluoro-1-(b-L-ribofuranosyl)-uracil is unique due to its fluorine atom, which enhances its stability and biological activity compared to other nucleoside analogs. Similar compounds include:
5-fluorouracil: A widely used anticancer agent.
Zidovudine: An antiviral drug used in the treatment of HIV.
Gemcitabine: Another nucleoside analog used in cancer therapy.
Properties
Molecular Formula |
C9H11FN2O6 |
---|---|
Molecular Weight |
262.19 g/mol |
IUPAC Name |
1-[(2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione |
InChI |
InChI=1S/C9H11FN2O6/c10-3-1-12(9(17)11-7(3)16)8-6(15)5(14)4(2-13)18-8/h1,4-6,8,13-15H,2H2,(H,11,16,17)/t4-,5-,6-,8-/m0/s1 |
InChI Key |
FHIDNBAQOFJWCA-TYQACLPBSA-N |
SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)F |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1[C@@H]2[C@H]([C@H]([C@@H](O2)CO)O)O)F |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)F |
sequence |
N |
Origin of Product |
United States |
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